molecular formula C20H26N2O3 B1615658 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol CAS No. 2725-15-7

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol

Cat. No. B1615658
CAS RN: 2725-15-7
M. Wt: 342.4 g/mol
InChI Key: ZNKPGVIGPRQBRP-UHFFFAOYSA-N
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Description

“1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol” is a chemical compound with the CAS Number: 2725-15-7 and a molecular weight of 342.44 . The IUPAC name for this compound is 1-[4-(4-methoxyphenyl)-1-piperazinyl]-3-phenoxy-2-propanol .


Synthesis Analysis

While specific synthesis details for this compound were not found, related compounds have been synthesized using various methods. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .

Scientific Research Applications

Pharmacology

In pharmacology, this compound shows potential due to its structural similarity to known pharmacologically active piperazines. It could serve as a precursor or an intermediate in the synthesis of drugs targeting central nervous system disorders, leveraging its piperazine core structure which is often found in drugs acting as serotonin receptor antagonists .

Biochemistry

Biochemically, the compound could be utilized in studying protein-ligand interactions due to its ability to bind with various receptors. Its methoxyphenyl group may mimic the behavior of endogenous compounds, making it valuable in enzyme-substrate studies to understand biochemical pathways .

Medicinal Chemistry

In medicinal chemistry, the compound’s relevance comes from its potential role in the design of new therapeutic agents. Its molecular framework could be modified to enhance its interaction with biological targets, aiding in the development of new medications with improved efficacy and reduced side effects .

Organic Synthesis

For organic synthesis, this compound could be employed as a building block for the construction of complex molecules. Its phenolic and piperazine components are versatile functional groups that can undergo various organic reactions, enabling the synthesis of a wide range of derivatives .

Analytical Chemistry

In analytical chemistry, “1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol” could be used as a standard or reference compound in chromatographic analysis. It could help in the quantification and qualification of similar compounds in complex mixtures .

Chemical Engineering

From a chemical engineering perspective, this compound could be studied for its physicochemical properties, such as solubility and stability, which are crucial for process design and optimization in pharmaceutical manufacturing .

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-24-19-9-7-17(8-10-19)22-13-11-21(12-14-22)15-18(23)16-25-20-5-3-2-4-6-20/h2-10,18,23H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKPGVIGPRQBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949978
Record name 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol

CAS RN

2725-15-7
Record name 1-Piperazineethanol, 4-(p-methoxyphenyl)-alpha-phenoxymethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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